

L-Cystine N-carboxyanhydride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *L-Cystine N-carboxyanhydride*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Cystine N-carboxyanhydride (L-Cystine NCA) is a bifunctional monomer utilized in the synthesis of poly(L-cystine) and other cysteine-containing polypeptides through ring-opening polymerization (ROP). The presence of the disulfide bond in the cystine backbone imparts unique redox-responsive properties to the resulting polymers, making them attractive for various biomedical applications, including drug delivery systems, tissue engineering scaffolds, and bio-adhesives. This guide provides an in-depth overview of the core properties of L-Cystine NCA, including its synthesis, polymerization, and key characteristics.

Core Properties of L-Cystine N-carboxyanhydride

A summary of the fundamental physicochemical properties of **L-Cystine N-carboxyanhydride** is presented below. It is important to note that while some data for the parent amino acid, L-cystine, is available, specific experimental data for its N-carboxyanhydride derivative is limited in publicly accessible literature.

Property	Value	Source/Comment
Molecular Formula	$C_8H_8N_2O_6S_2$	-
Molecular Weight	292.29 g/mol	[1]
CAS Number	51507-96-1	[2]
Appearance	White crystalline powder (Expected)	Based on the typical appearance of amino acid NCAs.
Melting Point	Decomposes above 240 °C (for L-Cystine)	A specific melting point for L-Cystine NCA is not readily available. The parent amino acid, L-Cystine, decomposes at high temperatures. [2] [3] NCAs are known to be thermally sensitive.
Solubility	Specific solubility data for L-Cystine NCA in various organic solvents is not widely reported. Generally, NCAs are soluble in polar aprotic solvents like DMF, DMSO, and dioxane, and may have limited solubility in ethers and hydrocarbons. L-Cystine itself is poorly soluble in water and most organic solvents, but dissolves in acidic and basic solutions. [4]	
THF	Expected to be sparingly soluble to soluble.	
DMF	Expected to be soluble.	
Dioxane	Expected to be soluble.	
Chloroform	Expected to have low solubility.	

Stability

Moisture and heat sensitive

NCAs are generally susceptible to hydrolysis and premature polymerization. Storage under inert, dry, and cold conditions is recommended.

Synthesis of L-Cystine N-carboxyanhydride

The most common method for synthesizing α -amino acid N-carboxyanhydrides is the Fuchs-Farthing method, which involves the phosgenation of the corresponding amino acid. For L-Cystine, this would result in a di-NCA due to the presence of two amino groups.

Experimental Protocol: Synthesis via the Fuchs-Farthing Method

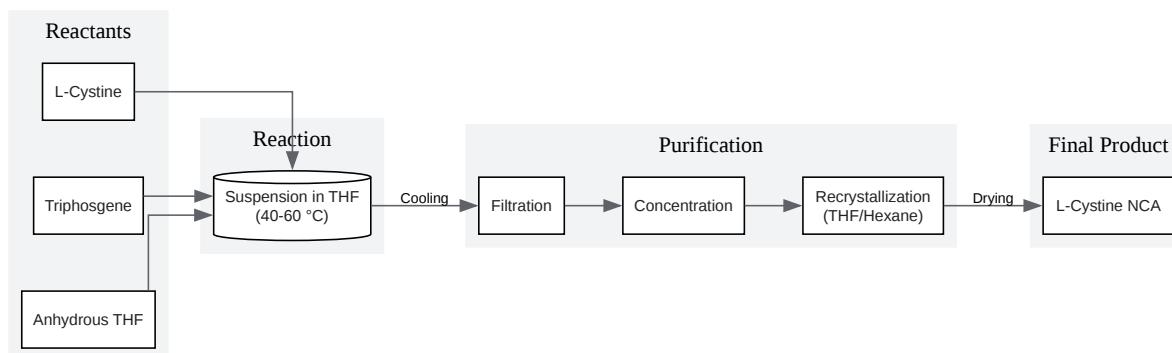
Materials:

- L-Cystine
- Triphosgene (a safer alternative to phosgene gas)
- Anhydrous Tetrahydrofuran (THF)
- Anhydrous Hexane or Heptane
- Dry Nitrogen or Argon gas
- Schlenk line and glassware

Procedure:

- Preparation: Dry all glassware thoroughly in an oven and assemble under a stream of inert gas (N₂ or Ar). Suspend L-Cystine in anhydrous THF in a three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a gas outlet to a bubbler, and a dropping funnel.

- **Phosgenation:** Dissolve triphosgene in anhydrous THF and add it dropwise to the stirred suspension of L-Cystine at a controlled temperature (typically 40-60 °C). The reaction progress can be monitored by the evolution of HCl gas and the gradual dissolution of the solid L-Cystine.
- **Reaction Completion:** Continue stirring at the elevated temperature until the reaction mixture becomes a clear solution, indicating the formation of the NCA. This can take several hours.
- **Purification:**
 - Cool the reaction mixture to room temperature.
 - Filter the solution to remove any unreacted starting material or byproducts.
 - Concentrate the filtrate under reduced pressure to obtain a crude solid.
 - Recrystallize the crude product from a suitable solvent system, such as THF/hexane or ethyl acetate/hexane, to obtain pure **L-Cystine N-carboxyanhydride** crystals.
- **Drying and Storage:** Dry the purified crystals under high vacuum and store them in a desiccator under an inert atmosphere at low temperature (-20 °C) to prevent degradation.

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Synthesis workflow for **L-Cystine N-carboxyanhydride**.

Ring-Opening Polymerization (ROP) of L-Cystine N-carboxyanhydride

L-Cystine NCA can undergo ring-opening polymerization to form poly(L-cystine), a biodegradable and redox-sensitive polypeptide. The polymerization can be initiated by various nucleophiles, such as primary amines, or by strong bases.

Experimental Protocol: Amine-Initiated ROP

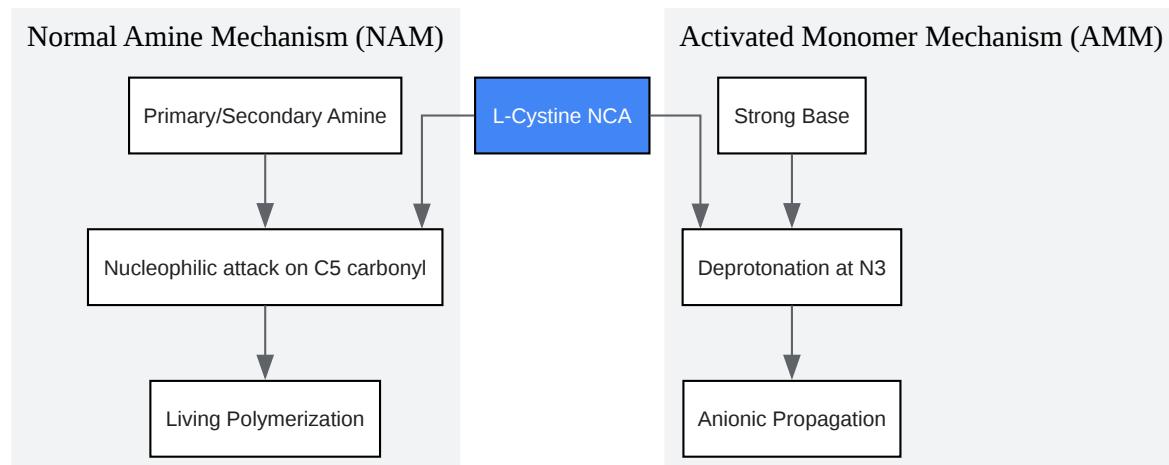
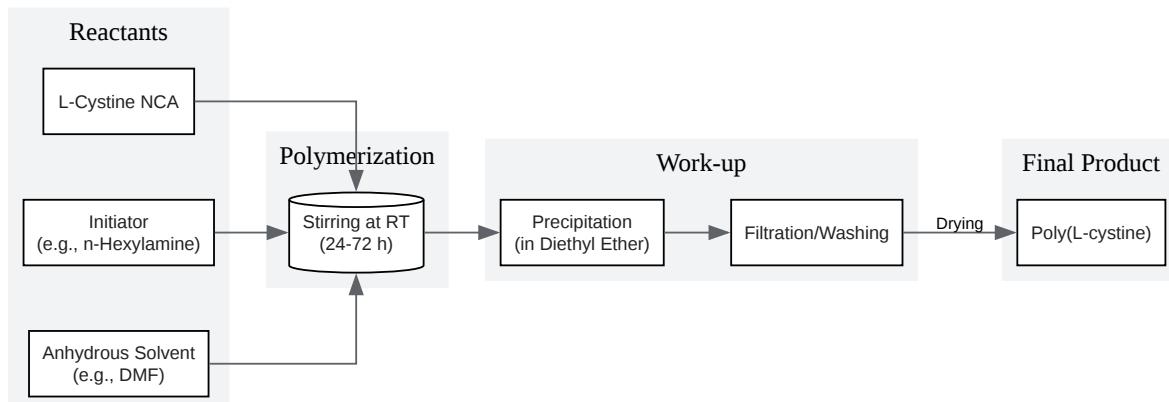
Materials:

- **L-Cystine N-carboxyanhydride**
- Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Dioxane)
- Initiator (e.g., n-hexylamine or a macroinitiator like amino-terminated polyethylene glycol)
- Anhydrous precipitating solvent (e.g., diethyl ether or methanol)
- Dry Nitrogen or Argon gas
- Schlenk line and glassware

Procedure:

- Preparation: In a glovebox or under an inert atmosphere, dissolve the desired amount of L-Cystine NCA in the anhydrous solvent in a flame-dried Schlenk flask.
- Initiation: Add the initiator solution (e.g., n-hexylamine in the chosen solvent) to the monomer solution via a syringe. The monomer-to-initiator ratio will determine the target degree of polymerization.
- Polymerization: Allow the reaction to stir at room temperature for a specified time (typically 24-72 hours). The progress of the polymerization can be monitored by FT-IR spectroscopy by observing the disappearance of the anhydride peaks (~ 1850 and 1780 cm^{-1}).

- Termination and Precipitation: Once the polymerization is complete, precipitate the polymer by adding the reaction mixture dropwise to a vigorously stirred non-solvent (e.g., diethyl ether).
- Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer multiple times with the precipitating solvent to remove any unreacted monomer and initiator.
- Drying: Dry the purified poly(L-cystine) under high vacuum to a constant weight.



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